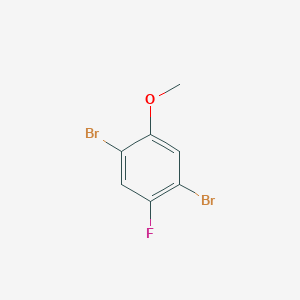

1,4-Dibromo-2-fluoro-5-methoxybenzene

Overview

Description

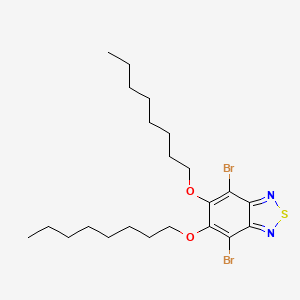

“1,4-Dibromo-2-fluoro-5-methoxybenzene” is a chemical compound with the molecular formula C7H5Br2FO . It has a molecular weight of 283.92 .

Molecular Structure Analysis

The InChI code for “1,4-Dibromo-2-fluoro-5-methoxybenzene” is 1S/C7H5Br2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 . This indicates the positions of the bromine, fluorine, and methoxy groups on the benzene ring.Physical And Chemical Properties Analysis

“1,4-Dibromo-2-fluoro-5-methoxybenzene” is a solid at room temperature . It has a density of 1.9±0.1 g/cm3, a boiling point of 259.1±35.0 °C at 760 mmHg, and a flash point of 131.5±10.2 °C .Scientific Research Applications

Fluorogenic Aldehyde Monitoring in Aldol Reactions A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 1,4-Dibromo-2-fluoro-5-methoxybenzene, has been developed for monitoring aldol reactions. This aldehyde increases fluorescence during the reaction, aiding in the assessment of reaction progress and catalyst evaluation (Guo & Tanaka, 2009).

Organometallic Chemistry and Transition-Metal Catalysis Partially fluorinated benzenes like 1,4-Dibromo-2-fluoro-5-methoxybenzene are valuable in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents modify electron donation properties, making them useful as solvents or ligands in metal complexes, and they play a significant role in C-H and C-F bond activation reactions (Pike, Crimmin & Chaplin, 2017).

Electrosynthesis and Characterization of Poly(2-methoxy-5-alkoxy Paraphenylenes) Compounds like 1,4-Dibromo-2-fluoro-5-methoxybenzene are used in the electrosynthesis of polymers such as Poly(2-methoxy-5-alkoxy Paraphenylenes). These polymers show potential in various applications due to their solubility in common organic solvents and distinct electrical conductivity properties (Moustafid et al., 1991).

C−H···F Interactions in Crystal Structures The study of C−H···F interactions in crystalline structures, including those similar to 1,4-Dibromo-2-fluoro-5-methoxybenzene, provides insights into the weak acceptor capabilities of the C−F group. This research is crucial for understanding intermolecular interactions and crystal formation in such fluorinated compounds (Thalladi et al., 1998).

Charge Control in SNAr Reactions 1,4-Dibromo-2-fluoro-5-methoxybenzene is relevant in understanding the charge control mechanisms in SNAr (nucleophilic aromatic substitution) reactions, particularly in reactions involving hard nucleophiles and halogenated nitrobenzenes. This study assists in the development of SNAr reactions with improved selectivity and efficiency (Cervera, Marquet & Martin, 1996).

Copolymer Synthesis and Color Tuning Research on copolymers derived from 1,4-Dibromo-2-fluoro-5-methoxybenzene demonstrates their utility in applications requiring specific optical properties. Such copolymers exhibit unique absorption and emission characteristics useful in light-emitting devices (Cho et al., 2002).

Polymerization of Electronically ‘Push-Pull’ Substituted Poly(p-phenylene Vinylenes) The polymerization of compounds related to 1,4-Dibromo-2-fluoro-5-methoxybenzene results in 'push-pull' substituted polymers. These polymers exhibit significant potential in the field of electronics due to their distinct band gaps and electrical conductivities (Lahti et al., 1994).

Synthesis of Permercurated Arenes The synthesis and bromodemercuration of permercurated arenes, closely related to 1,4-Dibromo-2-fluoro-5-methoxybenzene, offer a versatile method for producing polybromobenzenes. This process is significant in the synthesis of specialized organic compounds (Deacon & Farquharson, 1976).

Hydrazone Linkages in Covalent Organic Frameworks Research on covalent organic frameworks (COFs) with hydrazone linkages includes compounds structurally similar to 1,4-Dibromo-2-fluoro-5-methoxybenzene. These COFs are notable for their high crystallinity and chemical and thermal stability, expanding the possibilities for porous materials (Uribe-Romo et al., 2011).

Safety And Hazards

properties

IUPAC Name |

1,4-dibromo-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEOAGFIDNZZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dibromo-2-fluoro-5-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)

![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)

![5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1530557.png)

![2-Oxaspiro[3.3]heptan-6-one](/img/structure/B1530562.png)